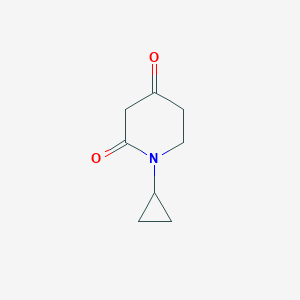
1-Cyclopropylpiperidine-2,4-dione
Overview
Description
1-Cyclopropylpiperidine-2,4-dione is a chemical compound with the molecular formula C8H11NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperidine-2,4-dione-type azaheterocycles, which includes 1-Cyclopropylpiperidine-2,4-dione, involves two main groups of methods: traditional (carbonyl compound transformations) and novel (anionic enolate rearrangements) . These methods allow for the simple and effective preparation of structurally diverse compounds in both racemic and enantiopure forms .Molecular Structure Analysis
The chemical structures of 1-Cyclopropylpiperidine-2,4-dione and its derivatives have been established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis
Thiazolidin-2,4-dione (TZD) derivatives, which include 1-Cyclopropylpiperidine-2,4-dione, are synthesized using various methods such as Knoevenagel condensation . These compounds are obtained in yields ranging from 21.49% to 90.90% .Physical And Chemical Properties Analysis
1-Cyclopropylpiperidine-2,4-dione has a molecular weight of 153.18 . The storage temperature is -10 degrees .Scientific Research Applications
Synthesis of Azaheterocycles
1-Cyclopropylpiperidine-2,4-dione: serves as a key intermediate in the synthesis of azaheterocycles, which are crucial frameworks in many pharmaceuticals . The compound’s reactivity allows for the construction of complex structures necessary for drug development and natural product synthesis.
Pharmaceutical Industry Applications
The piperidine moiety of 1-Cyclopropylpiperidine-2,4-dione is found in over twenty classes of pharmaceuticals . Its derivatives are integral in the creation of new medicinal compounds, particularly due to their significant biological activity.
Biological Activity Studies
Researchers utilize 1-Cyclopropylpiperidine-2,4-dione to study biological activity. Its structure is conducive to the development of potential drugs, especially in the exploration of novel pharmacological properties .
Organic Synthesis Methodologies
This compound is used in developing new methodologies for organic synthesis. It’s involved in reactions like cyclization and cycloaddition, which are pivotal in creating diverse organic molecules .
Enolate Chemistry Research
1-Cyclopropylpiperidine-2,4-dione: is a subject of study in enolate chemistry due to its ability to undergo anionic enolate rearrangements. This research has implications for the synthesis of enantiopure compounds .
Material Science
In material science, 1-Cyclopropylpiperidine-2,4-dione can be used to synthesize novel materials with potential applications in various industries, including electronics and biotechnology .
Analytical Chemistry
As an analytical standard, 1-Cyclopropylpiperidine-2,4-dione aids in the calibration of instruments and the development of new analytical techniques, which are essential for quality control in chemical manufacturing .
Chemical Education
Lastly, due to its interesting chemical properties and reactivity, 1-Cyclopropylpiperidine-2,4-dione is used in educational settings to teach advanced concepts in organic chemistry and pharmacology .
Mechanism of Action
Thiazolidin-2,4-dione (TZD) analogues, including 1-Cyclopropylpiperidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Safety and Hazards
Future Directions
The synthesis of piperidine-2,4-dione-type azaheterocycles, including 1-Cyclopropylpiperidine-2,4-dione, has significant potential in modern drug development and natural product synthesis . The specific structure and appropriate reactivity profiles of dione-type molecules make them a convenient platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential .
properties
IUPAC Name |
1-cyclopropylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZVZBJSNHSOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)
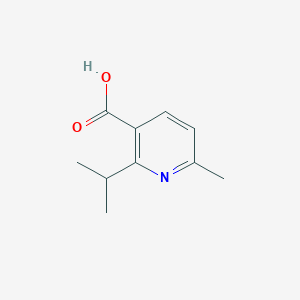
![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)
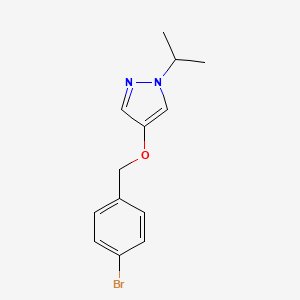

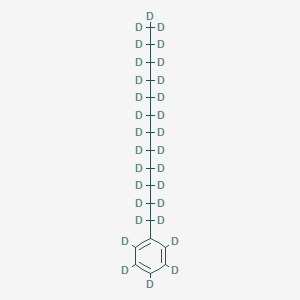
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1459612.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B1459616.png)
![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)

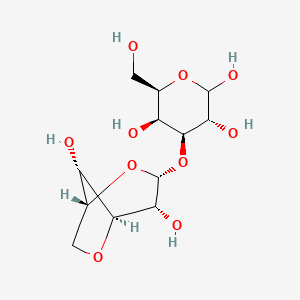
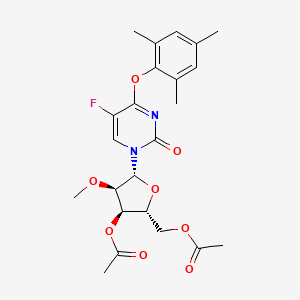
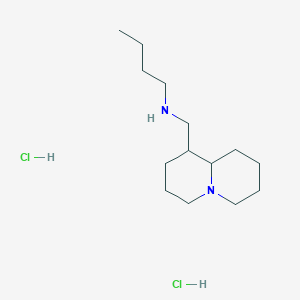
![1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole](/img/structure/B1459623.png)